molecular formula C12H21NO2 B15272603 Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate

Cat. No.: B15272603
M. Wt: 211.30 g/mol
InChI Key: YUHVKYWIHUEYMP-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-2-azaspiro[44]nonane-4-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diazaspiro compound, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography or recrystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,7-diazaspiro[4.4]nonane: Similar spirocyclic structure but with different substituents.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with a tert-butyl ester group.

    Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride: Similar structure with a different position of the ester group.

Uniqueness

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 7,7-positions provides steric hindrance, potentially affecting its interactions with molecular targets and its overall stability .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 8,8-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2)4-5-12(7-11)8-13-6-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3

InChI Key

YUHVKYWIHUEYMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CNCC2C(=O)OC)C

Origin of Product

United States

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